1-[2-(3-Methoxyphenyl)pyrrolidin-1-yl]prop-2-en-1-one
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Overview
Description
1-[2-(3-Methoxyphenyl)pyrrolidin-1-yl]prop-2-en-1-one is a chemical compound that belongs to the class of phenyl(pyrrolidin-1-yl)methanone derivatives It is characterized by the presence of a methoxyphenyl group attached to a pyrrolidine ring, which is further connected to a prop-2-en-1-one moiety
Mechanism of Action
Mode of Action
It is known that the compound interacts with its targets in a way that leads to changes in cellular processes .
Pharmacokinetics
These properties are crucial for determining the bioavailability of the compound, which is a key factor in its efficacy .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-[2-(3-Methoxyphenyl)pyrrolidin-1-yl]prop-2-en-1-one . These factors can include pH, temperature, and the presence of other molecules in the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(3-Methoxyphenyl)pyrrolidin-1-yl]prop-2-en-1-one typically involves the reaction of 3-methoxybenzoyl chloride with pyrrolidine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then subjected to a Wittig reaction with a suitable phosphonium ylide to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-[2-(3-Methoxyphenyl)pyrrolidin-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides, amines, or thiols in polar solvents.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Substituted methoxyphenyl derivatives.
Scientific Research Applications
1-[2-(3-Methoxyphenyl)pyrrolidin-1-yl]prop-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
1-(3-Methoxybenzoyl)pyrrolidine: Similar structure but lacks the prop-2-en-1-one moiety.
3-(3-Methoxyphenyl)-1-(pyrrolidin-1-yl)propan-1-one: Similar structure but with a different substitution pattern on the pyrrolidine ring.
Uniqueness
1-[2-(3-Methoxyphenyl)pyrrolidin-1-yl]prop-2-en-1-one is unique due to the presence of both the methoxyphenyl and prop-2-en-1-one groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[2-(3-methoxyphenyl)pyrrolidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-3-14(16)15-9-5-8-13(15)11-6-4-7-12(10-11)17-2/h3-4,6-7,10,13H,1,5,8-9H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZRYKLSURDMFOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2CCCN2C(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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